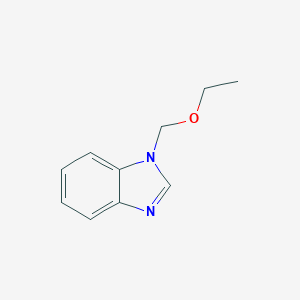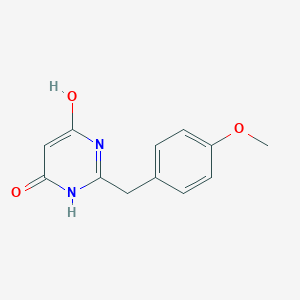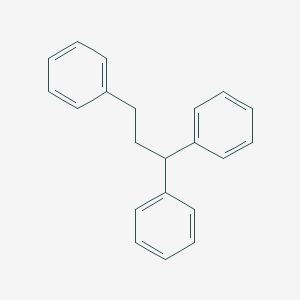![molecular formula C18H21NO2 B096602 2-[bis-(Phenylmethyl)amino]ethyl acetate CAS No. 19520-88-8](/img/structure/B96602.png)
2-[bis-(Phenylmethyl)amino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis-(Phenylmethyl)amino]ethyl acetate is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is characterized by the presence of an ethanol backbone substituted with a bis(phenylmethyl)amino group and an acetate ester functional group . It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis-(Phenylmethyl)amino]ethyl acetate typically involves the reaction of ethanolamine with benzyl chloride to form 2-[bis(phenylmethyl)amino]ethanol. This intermediate is then esterified with acetic anhydride to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis-(Phenylmethyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-[bis(phenylmethyl)amino]ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-[bis-(Phenylmethyl)amino]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 2-[bis-(Phenylmethyl)amino]ethyl acetate involves its interaction with specific molecular targets. The bis(phenylmethyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetate ester group may undergo hydrolysis, releasing the active ethanolamine derivative, which can further interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a methyl group instead of a bis(phenylmethyl) group.
Ethanol, 2-[(phenylmethyl)amino]-: Lacks the acetate ester group, making it less reactive in esterification reactions.
Uniqueness
2-[bis-(Phenylmethyl)amino]ethyl acetate is unique due to its combination of the bis(phenylmethyl)amino group and the acetate ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
19520-88-8 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(dibenzylamino)ethyl acetate |
InChI |
InChI=1S/C18H21NO2/c1-16(20)21-13-12-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |
Clé InChI |
DLWLNSLEQLBPMD-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canonique |
CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Key on ui other cas no. |
19520-88-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)

![[3-(methoxymethoxy)phenyl] N-methylcarbamate](/img/structure/B96526.png)







